3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde
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Overview
Description
3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[310]hexane-1-carbaldehyde is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This method provides access to valuable bicyclic scaffolds with three contiguous stereocenters.
Chemical Reactions Analysis
3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metallocarbenes, diazos, sulfonyl hydrazones, and ylides . The major products formed from these reactions are often chiral synthetic intermediates, which are valuable in the synthesis of complex organic molecules .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and medicinal chemistry. It serves as a highly useful chiral building block in organic synthesis due to its unique chemical reactivity for fragmentation and rearrangement . Additionally, it has been applied in the synthesis of bioactive compounds and natural products, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde involves intramolecular radical cyclopropanation of unactivated alkenes with a simple α-methylene group of aldehydes as the C1 source . This process is facilitated by a Cu(I)/secondary amine cooperative catalyst, enabling the single-step construction of the bicyclo[3.1.0]hexane skeleton with excellent efficiency . The reaction proceeds through a stepwise radical process, providing an attractive approach for the construction of enantioenriched bicyclo[3.1.0]hexanes .
Comparison with Similar Compounds
3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can be compared to other similar compounds, such as 2-azabicyclo[3.2.1]octane and 3-azabicyclo[3.1.1]heptane . These compounds share similar bicyclic structures but differ in their chemical reactivity and applications. For instance, 2-azabicyclo[3.2.1]octane is known for its potential in drug discovery, while 3-azabicyclo[3.1.1]heptane is used as a synthetic intermediate in various organic reactions . The unique structure and reactivity of this compound make it a valuable compound in the synthesis of complex organic molecules and bioactive compounds.
Properties
Molecular Formula |
C18H16N2O5S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(4-nitrophenyl)sulfonyl-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde |
InChI |
InChI=1S/C18H16N2O5S/c21-13-17-10-18(17,14-4-2-1-3-5-14)12-19(11-17)26(24,25)16-8-6-15(7-9-16)20(22)23/h1-9,13H,10-12H2 |
InChI Key |
FLAMVVWHJCAGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(CN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=O |
Origin of Product |
United States |
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